molecular formula C20H34 B14478604 1-(Dodecan-5-YL)-4-ethylbenzene CAS No. 68639-89-4

1-(Dodecan-5-YL)-4-ethylbenzene

Cat. No.: B14478604
CAS No.: 68639-89-4
M. Wt: 274.5 g/mol
InChI Key: RMALPAFWMSTGKP-UHFFFAOYSA-N
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Description

1-(Dodecan-5-YL)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the 5th position and an ethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dodecan-5-YL)-4-ethylbenzene typically involves the alkylation of ethylbenzene with a dodecyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{C}6\text{H}4 + \text{C}{12}\text{H}{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{C}6\text{H}4\text{C}{12}\text{H}{25} + \text{HX} ]

Where ( \text{X} ) is a halogen (e.g., chlorine or bromine).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial for achieving high selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Dodecan-5-YL)-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dodecan-5-yl-4-ethylbenzoic acid.

    Reduction: Formation of 1-(dodecan-5-yl)-4-ethylcyclohexane.

    Substitution: Formation of 1-(dodecan-5-yl)-4-ethyl-2-chlorobenzene.

Scientific Research Applications

1-(Dodecan-5-YL)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dodecan-5-YL)-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic dodecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ethylbenzene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Dodecan-5-YL)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(Dodecan-5-YL)-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.

    1-(Dodecan-5-YL)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

1-(Dodecan-5-YL)-4-ethylbenzene is unique due to the specific combination of the dodecyl and ethyl groups, which confer distinct physical and chemical properties. This combination affects the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable molecule for various applications.

Properties

CAS No.

68639-89-4

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

1-dodecan-5-yl-4-ethylbenzene

InChI

InChI=1S/C20H34/c1-4-7-9-10-11-13-19(12-8-5-2)20-16-14-18(6-3)15-17-20/h14-17,19H,4-13H2,1-3H3

InChI Key

RMALPAFWMSTGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCC)C1=CC=C(C=C1)CC

Origin of Product

United States

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